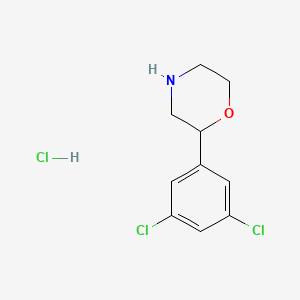
Cyclopropyl(5-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(5-methylfuran-2-yl)methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further connected to a 5-methylfuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-methylfuran-2-yl)methanone typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 5-methylfuran with a cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Cyclopropyl(5-methylfuran-2-yl)carboxylic acid.
Reduction: Cyclopropyl(5-methylfuran-2-yl)methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropyl(5-methylfuran-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(5-methylfuran-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl(5-methylthiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
Cyclopropyl(5-methylpyridin-2-yl)methanone: Contains a pyridine ring, offering different electronic properties.
Cyclopropyl(5-methylbenzofuran-2-yl)methanone: Features a benzofuran ring, providing additional aromaticity.
Uniqueness
Cyclopropyl(5-methylfuran-2-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The combination of the cyclopropyl group and the furan ring can result in unique reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
cyclopropyl-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C9H10O2/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3 |
Clave InChI |
NFQCUBJSCXGZQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


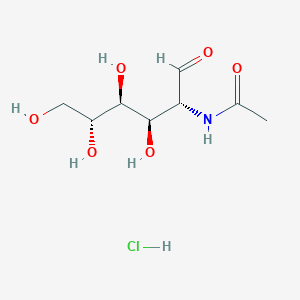
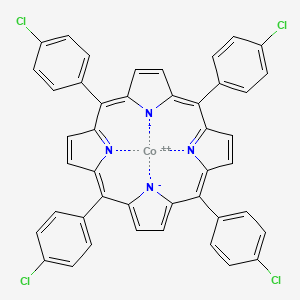
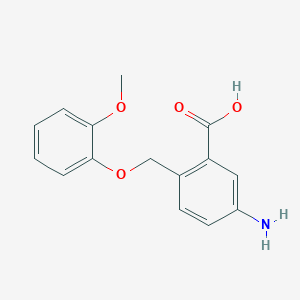

![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
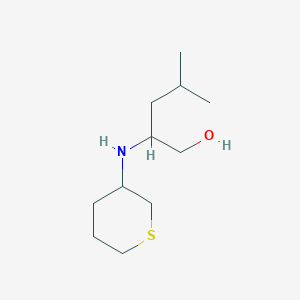
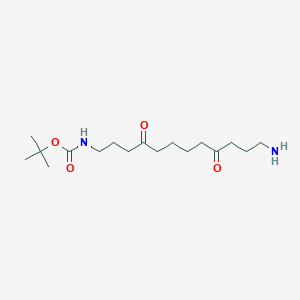
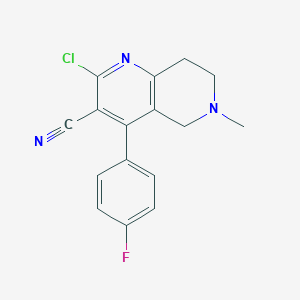

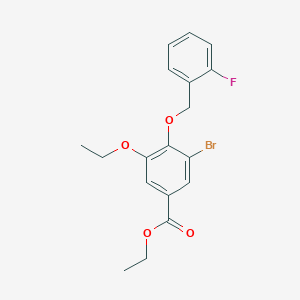
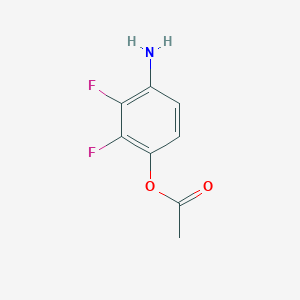
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
